molecular formula C11H7FOS B1346318 3-(3-Fluorobenzoyl)thiophene CAS No. 896618-57-8

3-(3-Fluorobenzoyl)thiophene

Cat. No.: B1346318
CAS No.: 896618-57-8
M. Wt: 206.24 g/mol
InChI Key: MWVKQWWXIODXPB-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzoyl)thiophene is a thiophene derivative featuring a fluorinated benzoyl substituent at the 3-position of the thiophene ring. It is synthesized via Friedel-Crafts acylation or similar coupling reactions, where 3-fluorobenzoyl chloride reacts with thiophene derivatives under controlled conditions . The fluorobenzoyl group imparts unique electronic properties, making the compound a candidate for optoelectronic devices and as a precursor in medicinal chemistry for MAO-B inhibitors .

Properties

IUPAC Name

(3-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVKQWWXIODXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641836
Record name (3-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-57-8
Record name (3-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzoyl)thiophene can be achieved through several methods. One common approach involves the acylation of thiophene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with 3-fluorobenzoyl chloride in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzoyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzoyl)thiophene in medicinal applications involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

3-(2-Fluorophenyl)benzo[b]thiophene (CAS: 147619-68-9)

  • Structure : Contains a benzo[b]thiophene core with a 2-fluorophenyl substituent.
  • Synthesis : Achieved via Suzuki-Miyaura coupling or cyclization reactions, yielding derivatives with high regiospecificity .
  • Comparison: The benzo[b]thiophene core provides extended conjugation compared to 3-(3-fluorobenzoyl)thiophene, resulting in a lower bandgap. However, the 2-fluorophenyl group offers less steric hindrance than the 3-fluorobenzoyl group, enhancing solubility in non-polar solvents .

3-(4-Methylphenyl)thiophene (CAS: 16939-05-2)

  • Structure : Thiophene with a 4-methylphenyl substituent.
  • Properties : The methyl group is electron-donating, increasing the electron density of the thiophene ring. This contrasts with the electron-withdrawing 3-fluorobenzoyl group, which reduces electron density and stabilizes the LUMO level .
  • Applications : Used in conductive polymers like poly(3-alkylthiophenes), where alkyl chains improve processability. The fluorobenzoyl variant may offer better oxidative stability due to fluorine’s inductive effect .

Indole-Based Thiourea Derivatives with 3-Fluorobenzoyl Groups

  • Examples : Compounds like 1-(3,4-dichlorophenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea (4j) exhibit MAO-B inhibition (IC₅₀ < 10 nM) and neuroprotective effects in PC12 cells .
  • Comparison: The 3-fluorobenzoyl group enhances binding affinity to MAO-B’s hydrophobic pocket compared to non-fluorinated analogs. In contrast, thiophene derivatives like this compound may lack direct biological activity but serve as intermediates for bioactive molecules .

Thiophene Derivatives with Anti-inflammatory and Antimicrobial Activities

  • Example : 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea shows anti-inflammatory properties, while this compound’s bioactivity remains underexplored .
  • Key Difference : The presence of a hydroxyurea or imidazole group in active compounds highlights the necessity of specific functional groups for biological efficacy, which this compound lacks .

Poly(3-alkylthiophenes) (P3ATs)

  • Structure : Alkyl chains (e.g., hexyl, octyl) enhance solubility and film-forming properties.
  • Comparison : this compound’s fluorobenzoyl group could reduce π-π stacking in polymers, improving charge mobility in organic solar cells. However, regioregularity (~60–80% HT-HT couplings in P3ATs) is harder to achieve with bulkier substituents .

Low Bandgap Polymers

  • Example: Poly[3-(4-octylphenyl)thiophene] (POPT) has a bandgap of ~1.9 eV, lower than P3HT (2.1 eV).

Data Tables

Table 1: Physical Properties of Selected Thiophene Derivatives

Compound Melting Point (°C) Solubility Key Application
This compound Not reported Moderate in DCM Organic electronics
3-(2-Fluorophenyl)benzo[b]thiophene 152–154 High in THF Pharmaceutical intermediates
3-(4-Methylphenyl)thiophene 80–82 High in toluene Conductive polymers

Biological Activity

3-(3-Fluorobenzoyl)thiophene is a synthetic organic compound featuring a thiophene ring substituted with a 3-fluorobenzoyl group. This unique structure imparts distinctive electronic properties and reactivity, making it a subject of interest in various biological and pharmaceutical applications. The presence of the fluorine atom enhances the compound's electrophilicity, which may influence its interactions within biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Notable areas of research include:

  • Neuroprotective Effects : Studies have indicated that thiophene derivatives, including this compound, may offer neuroprotective benefits against oxidative stress and neuronal damage, particularly in neurodegenerative diseases.
  • Fluorescent Applications : The compound's fluorescent properties allow it to be utilized as a biomarker in imaging techniques, enhancing specificity and sensitivity for detecting target biomolecules in diagnostic research.
  • Cancer Therapeutics : The compound may serve as a lead for developing inhibitors targeting specific cancer pathways, such as the PAK1 pathway associated with poor prognosis in breast cancer .

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of thiophene derivatives. In vitro and in vivo models have been employed to evaluate their efficacy against neurotoxicity. For example, research indicates that these compounds can reduce oxidative stress markers and preserve neuronal function, suggesting potential therapeutic roles in conditions like Alzheimer's disease.

Fluorescent Properties

The fluorescent nature of this compound has been leveraged in various imaging applications. Its ability to be conjugated with biomolecules allows for enhanced imaging techniques that track biological processes with greater accuracy. This property is particularly useful in cancer diagnostics, where precise localization of biomarkers is critical.

Anticancer Activity

In the realm of cancer research, this compound has been investigated for its potential as an anticancer agent. A study highlighted the compound's ability to inhibit PAK1, a kinase implicated in several cancers, thereby inducing cell cycle arrest and promoting apoptosis in cancer cell lines such as MDA-MB-231 .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiophene derivatives has been studied extensively to optimize their biological activity. Modifications to the thiophene ring or the benzoyl substituent can significantly impact the compound's reactivity and binding affinity to biological targets. For instance, variations in halogen substitutions have shown differing levels of inhibitory potency against PAK1 .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide insight into the unique properties of this compound. Below is a summary table highlighting some related compounds:

Compound NameStructureUnique Features
3-(4-Fluorobenzoyl)thiopheneStructurePara-fluorobenzoyl substituent; altered electronic properties
2-(3-Fluorobenzyl)thiopheneStructureBenzyl group instead of carbonyl; changes reactivity
2-(4-Chlorobenzoyl)thiopheneStructureChlorine instead of fluorine; different biological activities
5-MethylthiopheneStructureNo carbonyl; simpler structure with distinct reactivity

Case Study 1: Neuroprotection

In one study investigating the neuroprotective effects of thiophene derivatives, researchers used both in vitro neuronal cultures and animal models to assess the impact on oxidative stress levels. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

Another significant study focused on the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated potent inhibition of cell proliferation and induced apoptosis through modulation of the PAK1 signaling pathway, providing a promising avenue for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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